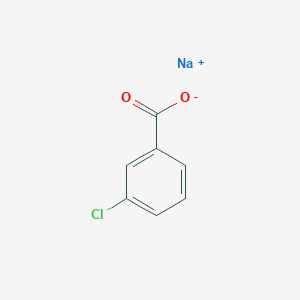

sodium;3-chlorobenzoate

Description

Significance as a Model Compound for Halogenated Aromatic Pollutants

The study of sodium 3-chlorobenzoate (B1228886) provides valuable insights into the breakdown of a class of persistent organic pollutants known as halogenated aromatic compounds. jbarbiomed.com These compounds are of significant environmental concern due to their recalcitrant nature. The structural similarity of 3-chlorobenzoate to more complex pollutants, such as PCBs, makes it an ideal surrogate for understanding their degradation pathways. mdpi.com

Role as an Environmental Transformation Intermediate

Sodium 3-chlorobenzoate is not only a model compound but also an actual intermediate in the environmental breakdown of certain industrial chemicals. For instance, it can be formed as a "dead-end" product during the microbial metabolism of some PCBs. mdpi.comnih.gov The accumulation of such chlorobenzoic acids can sometimes inhibit further biodegradation of the parent pollutants. nih.gov

The environmental fate of 3-chlorobenzoate is largely determined by microbial activity. Both aerobic and anaerobic bacteria have demonstrated the ability to degrade this compound. jbarbiomed.com Under aerobic conditions, degradation is often initiated by dioxygenase enzymes that hydroxylate the aromatic ring, leading to the formation of chlorocatechols. mdpi.comnih.gov These intermediates are then further processed through pathways like the ortho-cleavage pathway. mdpi.comnih.gov

In anaerobic environments, the initial step is typically reductive dechlorination, where the chlorine atom is removed from the aromatic ring. jbarbiomed.com This process is a key focus of research, as it is a crucial step in the breakdown of many chlorinated pollutants in settings such as sediments and wastewater treatment facilities. nih.govnih.gov The study of 3-chlorobenzoate degradation has revealed diverse microbial strategies for metabolizing these challenging compounds. researchgate.net For example, some bacteria can utilize it as a sole source of carbon and energy. nih.gov

Detailed Research Findings

Numerous studies have investigated the microbial degradation of 3-chlorobenzoate, identifying various bacterial strains and metabolic pathways.

Table 1: Microbial Degradation of 3-Chlorobenzoate

| Bacterial Strain(s) | Degradation Conditions | Key Findings | Reference(s) |

|---|---|---|---|

| Caballeronia, Paraburkholderia, Cupriavidus | Aerobic | Degraded 5 mM 3-CBA within 20–28 hours. Intermediates included chloro-cis,cis-muconate and maleylacetate (B1240894) via the chlorocatechol ortho-cleavage pathway. | mdpi.comnih.gov |

| Pseudomonas putida | Aerobic | Degraded 100 mg/L of 3-chlorobenzoic acid in 28 hours with over 90% removal efficiency. | researchgate.net |

| Pseudomonas sp. strain B13 | Aerobic, in mixed culture | When supplemented into a culture growing on benzoate (B1203000), this strain assimilated chlorocatechol, a dead-end metabolite, allowing for complete degradation of the 3-chlorobenzoate/benzoate mixture. | oup.com |

| Plant-bacteria associations (Elymus dauricus with Pseudomonas aeruginosa R75 and Pseudomonas savastanoi CB35) | Soil | Reduced 3-chlorobenzoic acid levels in soil by 74%. | oup.com |

| Anaerobic microbial communities | Anaerobic | Biodegradation was stimulated by the depletion of more easily degradable endogenous substrates. | nih.gov |

| Upflow anaerobic sludge blanket (UASB) reactor | Anaerobic, with and without light | Granules in the reactor adapted to remove 3-chlorobenzoate after 80-100 days. | nih.gov |

Table 2: Common Intermediates in 3-Chlorobenzoate Degradation Pathways

| Pathway | Key Intermediate(s) | Description | Reference(s) |

|---|---|---|---|

| Aerobic ortho-cleavage | Chlorocatechols, Chloro-cis,cis-muconate, Maleylacetate | The most common aerobic pathway, initiated by dioxygenase enzymes. | mdpi.comnih.govnih.gov |

| Aerobic via Hydroxybenzoates | 3-Hydroxybenzoate, 4-Hydroxybenzoate, Protocatechuate, Gentisate | Alternative aerobic pathways where the initial conversion to hydroxybenzoates has been predicted, though the initial enzyme is not yet identified. | nih.gov |

| Anaerobic Reductive Dechlorination | Benzoate | The primary initial step under anaerobic conditions, where the chlorine atom is removed. | jbarbiomed.com |

Properties

IUPAC Name |

sodium;3-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2.Na/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUEXXBRYIMMSRF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Environmental Fate and Transport of Chlorobenzoates in Aquatic and Terrestrial Systems

Occurrence and Detection in Environmental Compartments

The detection of sodium;3-chlorobenzoate (B1228886), often analyzed as its acidic form, 3-chlorobenzoic acid (3-CBA), in various environmental settings highlights its persistence and mobility.

Sodium;3-chlorobenzoate has been identified in various water systems, including groundwater and surface waters, often in areas impacted by industrial activities. For instance, studies in the vicinity of the Hyde Park industrial landfill in Niagara Falls revealed the presence of chlorobenzoates in groundwater leachate and adjacent creeks. nih.gov The ability of microbial populations in these contaminated waters to degrade 3-CBA suggests its role as an environmental contaminant. nih.gov Research has also pointed to the presence of 3-CBA in polluted rivers, where indigenous bacterial strains have been isolated that can utilize it as a carbon source. researchgate.net The concentrations can vary significantly, from micromolar to millimolar levels, depending on the proximity to the contamination source. nih.gov

In terrestrial systems, this compound can be found in soil and sediment, particularly at contaminated sites. nih.gov The compound's introduction to these environments can occur through industrial discharge, landfill leachate, and the breakdown of other chlorinated aromatic compounds like polychlorinated biphenyls (PCBs). nih.govnih.gov The ability of soil microorganisms to degrade 3-CBA is a key factor in its environmental persistence. nih.gov Studies have successfully isolated 3-CBA-degrading bacteria from soil samples, indicating that natural attenuation processes can occur. nih.gov The concentration of 3-CBA in these matrices is highly variable and depends on the level and history of contamination.

Sorption and Mobility in Environmental Media

The movement of this compound through the environment is largely governed by its interaction with soil and sediment particles, a process known as sorption, and its subsequent potential to be transported with water.

The adsorption of this compound to soil and sediment is a critical process that influences its bioavailability and mobility. Adsorption is the accumulation of chemicals at the interface between a solid surface and the surrounding solution. mdpi.com The primary mechanisms governing the sorption of organic compounds like 3-CBA in soil are interactions with soil organic matter and mineral surfaces. mdpi.comresearchgate.net

The extent of adsorption is influenced by several factors, including the properties of the soil (such as organic carbon content and pH) and the chemical characteristics of the compound itself. mdpi.com For chlorobenzoates, the presence of the chlorine atom and the carboxylic acid group dictates its polarity and ability to engage in various types of bonding, such as hydrogen bonding and van der Waals forces, with soil components. solubilityofthings.com The organic carbon fraction of soil is a significant sorbent for hydrophobic organic compounds. udel.edu

Research has shown that the sorption of chlorinated aromatic compounds is complex. While some studies suggest that these compounds primarily partition into the organic matter of the soil, others indicate that interactions with clay minerals can also be significant. udel.edu The specific nature of the organic matter and the type of clay mineral present can lead to variations in adsorption capacity. udel.edu

The potential for this compound to leach through the soil profile and contaminate groundwater is a significant environmental concern. Leaching is the process by which soluble substances are washed out from soil or waste by a percolating liquid. The mobility of 3-CBA in soil is estimated to be moderate to high, based on its water solubility and octanol/water partition coefficient. nih.gov This suggests a notable risk of it moving from the upper soil layers into deeper soil and potentially reaching groundwater.

Studies conducted near contaminated sites, such as the Hyde Park landfill, have provided direct evidence of chlorobenzoate contamination in groundwater. nih.gov The presence of 3-CBA degrading bacteria in these groundwater systems indicates that the compound has leached from the source and entered the aquifer. nih.govnih.gov The extent of leaching is influenced by factors such as soil type, rainfall or irrigation intensity, and the degradation rate of the compound in the soil. In soils with low organic matter content and high permeability, the leaching potential is expected to be higher. The dissociation of 3-chlorobenzoic acid into its anionic form at typical environmental pH levels can also affect its mobility, as anions are generally less strongly adsorbed to negatively charged soil particles. nih.gov

Interactive Data Table: Properties of 3-Chlorobenzoic Acid

| Property | Value | Source |

| Molecular Formula | C₇H₅ClO₂ | wikipedia.org |

| Molar Mass | 156.57 g/mol | wikipedia.org |

| Appearance | White solid | wikipedia.org |

| Melting Point | 154 °C | wikipedia.org |

| Boiling Point | 275 °C | wikipedia.org |

| Water Solubility | 450 mg/L at 25 °C | nih.gov |

| Octanol/Water Partition Coefficient (log Kow) | 2.68 | nih.gov |

Comprehensive Analysis of 3 Chlorobenzoate Degradation and Biotransformation Pathways

Microbial Degradation Pathways

Microorganisms have evolved diverse strategies to metabolize 3-chlorobenzoate (B1228886), transforming it into less harmful substances. These pathways are broadly categorized based on the requirement of oxygen.

Aerobic Degradation Mechanisms

In the presence of oxygen, bacteria employ several key pathways to break down the resilient structure of 3-chlorobenzoate. These mechanisms often involve the initial conversion of 3-chlorobenzoate to central intermediates like chlorocatechols. researchgate.netoup.com

A predominant route for the aerobic degradation of 3-chlorobenzoate is the modified ortho-cleavage pathway. internationalscholarsjournals.comnih.gov In this pathway, 3-chlorobenzoate is first converted to chlorocatechol. internationalscholarsjournals.comacademicjournals.org This intermediate then undergoes ring fission, a critical step catalyzed by chlorocatechol 1,2-dioxygenase, leading to the formation of chloro-cis,cis-muconate. nih.govresearchgate.net Subsequent enzymatic reactions further break down this product, eventually funneling the metabolites into the tricarboxylic acid (TCA) cycle. metacyc.org Genomic analyses of several degrading bacteria, including strains of Caballeronia and Paraburkholderia, have revealed the presence of gene clusters (such as cbe and tfd) that encode the enzymes for this pathway. dntb.gov.uanih.gov The degradation of 3-chlorobenzoate via this pathway has been observed in various bacterial strains, which can utilize it as a sole source of carbon and energy. nih.gov

Alternative to the chlorocatechol pathway, some aerobic bacteria degrade 3-chlorobenzoate through pathways involving hydroxybenzoate and gentisate as key intermediates. researchgate.netresearchgate.net In these routes, 3-chlorobenzoate is thought to be initially converted to either 3-hydroxybenzoate or 4-hydroxybenzoate. nih.gov These hydroxybenzoates are then further metabolized to gentisate or protocatechuate. nih.govresearchgate.net For instance, an Alcaligenes species isolated under low oxygen conditions was found to degrade 3-chlorobenzoate via the gentisate or protocatechuate pathway, rather than the chlorocatechol route. researchgate.netoup.com Similarly, a strain of Cupriavidus was found to possess genes for the metabolism of 3-hydroxybenzoate via gentisate. dntb.gov.ua These pathways are considered significant, particularly in environments where oxygen levels are limited. oup.comoup.com

Several bacterial genera have been identified as key players in the aerobic degradation of 3-chlorobenzoate. These include:

Rhodococcus : Strains of Rhodococcus opacus and Rhodococcus erythropolis are effective degraders of 3-chlorobenzoate. internationalscholarsjournals.comnih.govresearchgate.net For example, Rhodococcus opacus 1CP utilizes a modified ortho-cleavage pathway, with 3-chlorocatechol (B1204754) as a key intermediate. researchgate.net

Caballeronia : Caballeronia sp. strain NK8 can grow on 3-chlorobenzoate and degrades it via the chlorocatechol ortho-cleavage pathway. nih.govasm.orgasm.org Genomic sequencing has revealed that the genes for this degradation are located on plasmids. nih.govasm.org Other isolates from this genus have also been shown to efficiently degrade 3-chlorobenzoate. dntb.gov.uanih.govmdpi.com

Paraburkholderia : Members of this genus, formerly part of Burkholderia, are known to degrade various aromatic compounds, including 3-chlorobenzoate. nih.govasm.org Paraburkholderia sp. strain 22B1P, for example, converts 3-chlorobenzoate to 3-chlorocatechol, with the responsible genes located on its second chromosome. nih.govasm.org

Cupriavidus : Cupriavidus necator NH9 is a well-studied 3-chlorobenzoate-degrading bacterium. nih.govfrontiersin.org It is believed to convert 3-chlorobenzoate to chlorocatechols. frontiersin.org This genus also utilizes a chromosomally encoded transport system for the uptake of 3-chlorobenzoate. uai.clmicrobiologyresearch.org Other Cupriavidus isolates also show the ability to degrade this compound. dntb.gov.uanih.govmdpi.com

Table 1: Bacterial Genera Involved in Aerobic 3-Chlorobenzoate Degradation

| Genus | Degradation Pathway | Key Intermediates | References |

| Rhodococcus | Modified ortho-cleavage | 3-Chlorocatechol | internationalscholarsjournals.comnih.govresearchgate.net |

| Caballeronia | Chlorocatechol ortho-cleavage | Chlorocatechols | dntb.gov.uanih.govasm.orgasm.org |

| Paraburkholderia | Chlorocatechol ortho-cleavage | 3-Chlorocatechol | dntb.gov.uanih.govasm.org |

| Cupriavidus | Chlorocatechol and Gentisate pathways | Chlorocatechols, 3-Hydroxybenzoate | dntb.gov.uanih.govfrontiersin.org |

The enzymatic machinery driving the aerobic degradation of 3-chlorobenzoate is complex and highly specific. Key enzyme systems include:

Dioxygenases : These enzymes are crucial for initiating the degradation process by incorporating two oxygen atoms into the aromatic ring. imrpress.com3-chlorobenzoate 1,2-dioxygenase (3CBDO) is a key enzyme that catalyzes the initial attack on the 3-chlorobenzoate ring. researchgate.netimrpress.com Another important group is the chlorocatechol 1,2-dioxygenases , which are responsible for the cleavage of the chlorocatechol ring, a central step in the modified ortho-pathway. nih.govresearchgate.net

Dehalogenases : While the primary aerobic pathways often involve cleavage of the chlorinated ring structure before the removal of the chlorine atom, dehalogenases can also play a role. However, in many aerobic pathways for 3-chlorobenzoate, the chlorine substituent is removed after the ring has been opened.

Anaerobic Degradation Mechanisms

In the absence of oxygen, a different set of microbial processes governs the breakdown of 3-chlorobenzoate. Anaerobic degradation is often a slower process but is vital in environments devoid of oxygen, such as sediments and certain subsurface soils.

One of the primary mechanisms is reductive dehalogenation , where the chlorine atom is removed from the aromatic ring and replaced with a hydrogen atom. This process has been observed in various anaerobic microbial communities. For example, a denitrifying bacterium designated as strain 3CB-1 was isolated that can degrade 3-chlorobenzoate under anoxic conditions using nitrate (B79036) as the electron acceptor. nih.gov This strain stoichiometrically releases the halide during degradation. nih.gov

Another example is the phototrophic bacterium Rhodopseudomonas palustris, which can degrade 3-chlorobenzoate anaerobically in the presence of light. asm.orgrug.nl The proposed pathway involves the activation of 3-chlorobenzoate to its coenzyme A (CoA) thioester, followed by reductive dechlorination to form benzoyl-CoA, which is then further metabolized. asm.orgresearchgate.net

Thermophilic anaerobic degradation has also been documented. Mixed microbial cultures from geothermal environments have been shown to dehalogenate 3-chlorobenzoate at temperatures as high as 75°C. nih.gov

Table 2: Comparison of Aerobic and Anaerobic Degradation of 3-Chlorobenzoate

| Feature | Aerobic Degradation | Anaerobic Degradation |

| Oxygen Requirement | Required | Occurs in the absence of oxygen |

| Primary Initial Step | Dioxygenation (ring hydroxylation) | Reductive dehalogenation |

| Key Intermediates | Chlorocatechols, Hydroxybenzoates | Benzoate (B1203000), Benzoyl-CoA |

| Electron Acceptors | Oxygen | Nitrate, Sulfate (B86663), etc. |

| Key Organisms | Rhodococcus, Caballeronia, Paraburkholderia, Cupriavidus | Thauera, Rhodopseudomonas, Clostridium spp. |

| Relative Rate | Generally faster | Generally slower |

Reductive Dehalogenation Processes

Reductive dehalogenation is a significant process in the anaerobic breakdown of halogenated aromatic compounds like 3-chlorobenzoate. In this reaction, a chlorine atom on the aromatic ring is replaced by a hydrogen atom. This process is a type of hydrogenolysis that involves two protons and two electrons. wur.nl For the reductive dehalogenation of 3-chlorobenzoate by Desulfomonile tiedjei, the necessary protons are derived from water. wur.nl This mechanism is crucial for the detoxification of various chlorinated aromatic compounds, including chlorobenzenes, chlorophenols, and chlorobenzoates. wur.nl

The enzymatic nature of reductive dehalogenation has been demonstrated in cell-free extracts of anaerobic bacteria. epa.gov These extracts show substrate specificity similar to whole cells, and the dehalogenation activity is notably higher in extracts from cells previously exposed to the halogenated molecule, indicating that the enzymes are inducible. epa.gov The process can be inhibited by substances like sulfite, thiosulfate, and sulfide. epa.gov Research has shown that the dehalogenation activity is associated with the cell membrane fraction and requires a low-potential electron donor. epa.gov

The time required for microbial populations to adapt and begin dehalogenating these compounds, known as the acclimation period, can range from weeks to months. epa.gov This period is thought to be an induction phase where the necessary enzymes for aryl dehalogenation are synthesized, followed by an exponential increase in degradation activity. epa.gov

Different microorganisms employ various strategies for reductive dehalogenation. For instance, Desulfomonile tiedjei utilizes 3-chlorobenzoate as a terminal electron acceptor in a process called halorespiration, with benzoate being the final product. researchgate.netnih.gov In contrast, the phototrophic bacterium Rhodopseudomonas palustris converts 3-chlorobenzoate to 3-chlorobenzoyl-coenzyme A (CoA), which is then reductively dehalogenated to benzoyl-CoA. researchgate.netnih.gov This benzoyl-CoA is further metabolized to provide carbon for the cell. nih.gov

Key Microbial Players in Reductive Dehalogenation

| Microorganism | Dehalogenation Mechanism | Key Features |

| Desulfomonile tiedjei | Reductive dehalogenation of 3-chlorobenzoate to benzoate. wur.nlresearchgate.net | Utilizes 3-chlorobenzoate as a terminal electron acceptor (halorespiration). researchgate.netnih.gov |

| Rhodopseudomonas palustris | Converts 3-chlorobenzoate to 3-chlorobenzoyl-CoA, then reductively dehalogenates it to benzoyl-CoA. researchgate.netnih.gov | Uses 3-chlorobenzoate as a carbon source. nih.gov |

| Thauera chlorobenzoica | Reductively dechlorinates 3-chlorobenzoate coupled to nitrate reduction. researchgate.net | Capable of degrading a variety of halobenzoates. researchgate.net |

| Coryneform bacterium strain NTB-1 | Reductively dechlorinates 2,4-dichlorobenzoate (B1228512) to 4-chlorobenzoate (B1228818). wur.nl | This is an initial step before further degradation. wur.nl |

Role of Microbial Consortia in Degradation

The complete mineralization of 3-chlorobenzoate in the environment often requires the synergistic action of a microbial consortium. scispace.comnih.gov These consortia consist of different microbial populations that perform specialized functions, leading to the complete breakdown of the compound.

A well-studied example is the methanogenic consortium that mineralizes 3-chlorobenzoate. This consortium typically includes a dehalogenating bacterium, a benzoate-oxidizing bacterium, and a methanogen. oup.com The dehalogenating bacterium, such as Desulfomonile tiedjei, carries out the initial reductive dechlorination of 3-chlorobenzoate to benzoate. oup.com The resulting benzoate is then oxidized by another group of bacteria, and the final products are utilized by methanogens to produce methane (B114726). nih.gov This demonstrates a mutualistic relationship where the complete degradation of the initial substrate is dependent on the combined metabolic activities of the consortium members. scispace.com

The presence of other electron acceptors, such as sulfate, can influence the degradation process. In some cases, reductive dehalogenation and sulfate reduction can occur concurrently. nih.govnih.gov While sulfate may not always directly enhance the rate of 3-chlorobenzoate dehalogenation in acclimated cultures, it can accelerate the development of degradation activity in fresh transfers, likely by facilitating the oxidation of the intermediate, benzoate. nih.gov

Biofilm formation can also play a crucial role in the degradation of chlorobenzoates by microbial consortia. For instance, the co-culture of Burkholderia sp. NK8, a 3-chlorobenzoate degrader, with Pseudomonas aeruginosa PAO1 has been shown to enhance biofilm formation. nih.gov This enhanced biofilm growth promotes the degradation activity of Burkholderia sp. NK8, highlighting the advantages of mixed-species biofilms for the bioremediation of chlorinated aromatic compounds on solid surfaces. nih.gov

Studies on pristine soils have revealed that the degradation of 3-chlorobenzoate is often carried out by communities of degradative generalists rather than specialists. asm.org While a small fraction of isolated bacteria can rapidly mineralize 3-chlorobenzoate, the majority degrade it slowly, often producing intermediates like chlorocatechol that can be metabolized by other community members. asm.org

Examples of Microbial Consortia in 3-Chlorobenzoate Degradation

| Consortium Type | Key Microbial Roles | Metabolic Process |

| Methanogenic Consortium | Dehalogenating bacteria (e.g., Desulfomonile tiedjei), benzoate-oxidizing bacteria, methanogens. oup.comnih.gov | Reductive dehalogenation of 3-chlorobenzoate to benzoate, followed by oxidation of benzoate and methanogenesis. nih.gov |

| Denitrifying Consortium | Bacteria capable of using chlorobenzoates as a carbon source under denitrifying conditions. oup.com | Degradation of 3-chlorobenzoate is coupled to denitrification. oup.com |

| Biofilm-forming Consortium | Burkholderia sp. NK8 and Pseudomonas aeruginosa PAO1. nih.gov | Enhanced biofilm formation promotes the degradation of 3-chlorobenzoate. nih.gov |

| Soil Microbial Communities | Diverse communities of degradative generalists. asm.org | Slow degradation of 3-chlorobenzoate with the production of intermediates metabolized by other community members. asm.org |

Abiotic Transformation Processes

Photolytic Degradation of Chlorobenzoates

Direct Photolysis Mechanisms

Direct photolysis involves the degradation of a chemical compound through the absorption of light. Chlorobenzoates can undergo direct photolysis when exposed to ultraviolet (UV) radiation. nih.gov The mechanism often involves the homolytic cleavage of the carbon-chlorine bond, leading to the formation of radicals. uc.pt This process can also proceed through heterolytic scission. uc.pt The efficiency of direct photolysis is dependent on the wavelength of the UV light and the specific isomer of chlorobenzoic acid. acs.org For instance, studies have shown that far-UVC light at 222 nm can significantly enhance the photolysis of a wide range of organic micropollutants compared to the more commonly used 254 nm UV light. acs.org The degradation kinetics of chlorobenzoates via photolysis often follow pseudo-first-order reaction rates. nih.gov

Photosensitized Processes and Radical Formation (e.g., Hydroxyl Radicals)

Photosensitized degradation occurs when other substances, known as photosensitizers, absorb light and transfer the energy to the target compound or generate reactive species that then degrade the compound. Dissolved organic matter (DOM) in natural waters can act as a photosensitizer, producing reactive intermediates like hydroxyl radicals (•OH). rsc.org

Hydroxyl radicals are highly reactive and non-selective oxidants that can effectively degrade a wide variety of organic pollutants. pdpu.ac.in The formation of hydroxyl radicals can be enhanced by advanced oxidation processes (AOPs), such as the combination of UV light with hydrogen peroxide (UV/H₂O₂). nih.gov In these processes, the photolysis of H₂O₂ generates •OH radicals, which then attack the chlorobenzoate molecule. nih.govresearchgate.net The reaction of hydroxyl radicals with organic compounds can occur through hydrogen abstraction, electrophilic addition, or electron transfer. pdpu.ac.in

The presence of certain substances can influence the rate of radical formation. For example, p-chlorobenzoic acid (pCBA) has been observed to accelerate the decay of ozone, leading to the formation of hydrogen peroxide and an enhanced generation of hydroxyl radicals. tandfonline.com The efficiency of degradation through photosensitized processes is influenced by factors such as the concentration of the photosensitizer, the presence of radical scavengers like bicarbonate and nitrate ions, and the pH of the solution. pdpu.ac.innih.gov

Research Findings on Radical-Mediated Degradation

| Radical Species | Role in Degradation | Influencing Factors |

| Hydroxyl Radical (•OH) | Primary oxidant in AOPs, non-selectively attacks the aromatic ring. pdpu.ac.inacs.org | Enhanced by UV/H₂O₂ and ozonation; scavenged by bicarbonate and nitrate. pdpu.ac.innih.gov |

| Chlorine Radical (•Cl) | Can participate in degradation, particularly in UV/chlorine processes. acs.org | Plays a role in subsequent reactions of intermediate products. acs.org |

| Hypochlorite Radical (•ClO) | Can contribute to degradation in UV/chlorine systems. acs.org | Its steady-state concentration can be significantly higher than •OH. acs.org |

Hydrolytic Stability and Catalyzed Hydrolysis

The hydrolytic stability of chlorobenzoates refers to their resistance to reacting with water. Generally, the chlorine atom on the aromatic ring of 3-chlorobenzoate is not easily displaced by a hydroxyl group from water under normal environmental conditions. chemicalbook.com The reactivity of the chlorine atom in 3-chlorobenzoic acid is considered sluggish compared to other isomers, and it resists oxidation. chemicalbook.com

However, hydrolysis can be catalyzed under certain conditions or by enzymatic action. In some microbial degradation pathways, a hydrolytic dehalogenation step occurs, where the chlorine atom is replaced by a hydroxyl group derived from water. wur.nl For example, some bacteria can convert 4-chlorobenzoate to 4-hydroxybenzoate. wur.nl This type of reaction is a key step in the aerobic degradation of certain chlorobenzoates.

Enzymatic hydrolysis of a chlorinated aromatic compound has been notably characterized for 4-chlorobenzoate. This process requires the activation of the carboxyl group by forming a thioester with coenzyme A (CoA), which energizes the molecule for the subsequent replacement of the chlorine atom with a hydroxyl group. nih.gov This multi-step enzymatic process involves a ligase, a dehalogenase, and a thioesterase. nih.gov A novel hydrolytic dehalogenase has also been identified for the fungicide chlorothalonil, which, unlike the 4-chlorobenzoate dehalogenase complex, does not require cofactors for its activity. nih.gov

Oxidation Reactions in Aqueous Systems

The degradation of 3-chlorobenzoic acid (3-CBA) in aqueous environments can be achieved through various advanced oxidation processes (AOPs). These methods are effective in breaking down the recalcitrant organic molecule.

Photocatalytic Oxidation: In anoxic water environments, the photocatalytic degradation of 3-CBA has been investigated using catalysts like graphene/TiO2. tandfonline.comnih.gov This process involves both oxidation and reduction reactions. When dissolved oxygen (DO) is present in concentrations between 0.5 and 1.0 mg/L, oxidative degradation yields products such as 3-chlorophenol, resorcinol, and hydroxyquinol. tandfonline.comnih.gov Concurrently, reductive degradation can produce 3-chlorobenzaldehyde, 3-hydroxybenzaldehyde, and 3-hydroxybenzyl alcohol. tandfonline.comnih.gov The degradation kinetics often follow the Langmuir-Hinshelwood model. tandfonline.comnih.gov

Catalytic Ozonation: Ozonation, particularly when enhanced with catalysts, is another effective method. Studies on the similar compound, p-chlorobenzoic acid (p-CBA), have shown that catalytic ozonation using materials like Fe-MCM-41, dolomite, or zeolite can significantly increase the degradation rate. tandfonline.commdpi.com The mechanism involves the decomposition of ozone to produce highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents. mdpi.com The addition of peroxymonosulfate (B1194676) (PMS) to the ozonation process has also been shown to accelerate the degradation of p-CBA, primarily through the generation of sulfate radicals (SO₄⁻•). bohrium.com

Fenton-like Oxidation: Advanced oxidation processes akin to the Fenton reaction can also be employed. For instance, the degradation of p-CBA is accelerated by ultrasonic irradiation in the presence of FeOOH–H₂O₂. tandfonline.com

These oxidative methods are designed to transform the stable aromatic ring of 3-CBA into more biodegradable or less toxic substances, ultimately leading to mineralization.

Formation of Transformation Products and Metabolites

The breakdown of 3-chlorobenzoate, whether through chemical oxidation or microbial action, results in a series of intermediate compounds before its final conversion to simple inorganic molecules.

Identification of Intermediate Compounds

During the biodegradation of 3-CBA by various soil bacteria, including species from the genera Caballeronia, Paraburkholderia, and Cupriavidus, specific metabolic intermediates have been consistently identified. nih.gov High-performance liquid chromatography (HPLC) and mass spectrometry (MS) have been instrumental in detecting these transient compounds. nih.govresearchgate.net

Two key intermediates in the degradation pathway are chloro-cis,cis-muconate and maleylacetate (B1240894) . nih.govresearchgate.net Their presence suggests that the degradation proceeds via a chlorocatechol ortho-cleavage pathway. nih.govresearchgate.net In this pathway, 3-CBA is first converted to a chlorocatechol, which then undergoes ring cleavage to form chloro-cis,cis-muconate. researchgate.netmetacyc.org This is subsequently converted to maleylacetate. nih.govdtic.mil

Other identified intermediates from various degradation pathways include:

3-Chlorophenol : An oxidative degradation product. tandfonline.comnih.gov

Resorcinol and Hydroxyquinol : Further oxidative degradation products. tandfonline.comnih.gov

3-Hydroxybenzoate and 4-Hydroxybenzoate : Intermediates in alternative pathways that lead to gentisate or protocatechuate. nih.govresearchgate.net

Chlorocatechols : Central intermediates in the metabolism of many chlorinated aromatic compounds. researchgate.net

The specific pathway and the resulting intermediates can depend on the bacterial strain and the environmental conditions, such as the availability of oxygen. researchgate.netnih.gov

Below is an interactive table summarizing the key intermediate compounds identified during 3-chlorobenzoate degradation.

| Intermediate Compound | Pathway/Process | Reference |

| Chloro-cis,cis-muconate | Chlorocatechol ortho-cleavage | nih.govresearchgate.net |

| Maleylacetate | Chlorocatechol ortho-cleavage | nih.govresearchgate.net |

| 3-Chlorophenol | Photocatalytic Oxidation | tandfonline.comnih.gov |

| Resorcinol | Photocatalytic Oxidation | tandfonline.comnih.gov |

| Hydroxyquinol | Photocatalytic Oxidation | tandfonline.comnih.gov |

| Chlorocatechols | General Biodegradation | researchgate.net |

| 3-Hydroxybenzoate | Gentisate/Protocatechuate Pathway | nih.govresearchgate.net |

| 4-Hydroxybenzoate | Gentisate/Protocatechuate Pathway | nih.gov |

Mineralization End-Products

The ultimate goal of degradation is the complete mineralization of the organic compound into benign end-products. For 3-chlorobenzoate, this process involves the breakdown of the aromatic ring and the release of the chlorine substituent.

The final end-products of complete 3-CBA mineralization are:

Carbon Dioxide (CO₂) : The carbon atoms from the benzoate ring are oxidized to CO₂. tandfonline.comtandfonline.com

Water (H₂O) : The hydrogen atoms are converted to water. tandfonline.com

Chloride Ions (Cl⁻) : The chlorine atom is released as a chloride ion into the aqueous solution. oup.com

In anaerobic settings, the degradation can also produce methane (CH₄) from the breakdown of intermediates like benzoate, especially in the absence of other electron acceptors like sulfate. nih.gov The complete mineralization confirms the total detoxification of the initial compound, as the organic chlorine is converted into its inorganic, non-toxic form. psu.eduasm.org

Advanced Analytical Methodologies for the Characterization and Quantification of 3 Chlorobenzoate

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic methods are indispensable for determining the molecular structure and quantifying 3-chlorobenzoate (B1228886). These techniques rely on the interaction of electromagnetic radiation with the compound to generate unique spectral fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of 3-chlorobenzoate. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each atom.

¹H NMR: In ¹H NMR spectroscopy of 3-chlorobenzoic acid, the proton of the carboxylic acid group typically appears as a singlet at a high chemical shift, around 13.34 ppm, when dissolved in a solvent like DMSO-d₆. rsc.org The aromatic protons on the benzene (B151609) ring exhibit more complex patterns. For instance, in DMSO-d₆, multiplets can be observed around 7.79 ppm, 7.70 ppm, and a triplet at approximately 7.55 ppm. rsc.org Another study using the same solvent reported similar multiplets at 7.93 ppm, 7.711 ppm, and 7.562 ppm. chemicalbook.com When measured in water at a pH of 7.0, the chemical shifts for the aromatic protons are observed at 7.84, 7.76, 7.53, and 7.43 ppm. nih.gov

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For 3-chlorobenzoic acid in DMSO, characteristic peaks are observed at approximately 166.54 ppm (carboxyl carbon), and within the aromatic region at 133.82, 133.37, 133.15, 131.30, 129.30, and 128.37 ppm. rsc.org The absence of symmetry in ethyl 3-chlorobenzoate results in a distinct signal for each of its nine carbon atoms. orgchemboulder.com

Interactive Data Table: NMR Data for 3-Chlorobenzoic Acid

| Nucleus | Solvent | Chemical Shifts (δ, ppm) | Reference(s) |

|---|---|---|---|

| ¹H | DMSO-d₆ | 13.34 (s, 1H), 7.79 (m, 2H), 7.70 (m, 1H), 7.55 (t, 1H) | rsc.org |

| ¹H | DMSO-d₆ | 7.93, 7.711, 7.562 | chemicalbook.com |

| ¹H | Water (pH 7.0) | 7.84, 7.76, 7.53, 7.43 | nih.gov |

| ¹³C | DMSO | 166.54, 133.82, 133.37, 133.15, 131.30, 129.30, 128.37 | rsc.org |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (LC-MS/MS, ESI-MS)

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of 3-chlorobenzoate. It involves ionizing the compound and then separating the ions based on their mass-to-charge ratio (m/z).

Electron Ionization (EI-MS): In EI-MS, the molecular ion of 3-chlorobenzoic acid is observed at m/z 156. chemicalbook.comnist.gov Other significant fragments include ions at m/z 139, 111, and 75. nih.gov

Electrospray Ionization (ESI-MS): ESI-MS is a soft ionization technique often coupled with liquid chromatography. In the positive ion mode, an adduct of methyl 3-chlorobenzoate can be detected. rsc.org In studies of its degradation, ESI-MS operated in negative polarity mode has been used to identify metabolites, showing deprotonated molecular ions. nih.gov For instance, in the analysis of degradation products, deprotonated molecular ions for metabolites like maleylacetate (B1240894) and chloro-cis,cis-muconate were identified at m/z = 157.02 and m/z = 174.99, respectively. nih.govresearchgate.net

Tandem Mass Spectrometry (LC-MS/MS): This technique provides enhanced selectivity and sensitivity for quantifying 3-chlorobenzoate and its metabolites in complex matrices. epa.gov It has been successfully applied to study the degradation kinetics and mechanisms of 3-chlorobenzoic acid. figshare.com For example, LC-MS/MS has been used to determine the residue levels of metabolites of compounds like tau-fluvalinate, which includes a 3-chlorobenzoic acid moiety. epa.gov

Interactive Data Table: Mass Spectrometry Data for 3-Chlorobenzoate and its Derivatives

| Technique | Compound | m/z Values (Observed Fragments) | Reference(s) |

|---|---|---|---|

| EI-MS | 3-Chlorobenzoic Acid | 156 (Molecular Ion), 139, 111, 75 | nih.govchemicalbook.comnist.gov |

| ESI-MS | Methyl 3-chlorobenzoate | [M+1]⁺ | rsc.org |

| ESI-MS | Maleylacetate (metabolite) | 157.02 [M-H]⁻ | nih.govresearchgate.net |

| ESI-MS | Chloro-cis,cis-muconate (metabolite) | 174.99 [M-H]⁻ | nih.govresearchgate.net |

Infrared (IR) and UV-Visible Spectroscopy

IR and UV-Visible spectroscopy provide valuable information about the functional groups and electronic transitions within the 3-chlorobenzoate molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 3-chlorobenzoic acid displays characteristic absorption bands corresponding to its functional groups. The O-H stretching vibration of the carboxylic acid group is typically observed in the range of 2500-3300 cm⁻¹. The C=O stretching vibration of the carbonyl group appears as a strong band around 1700 cm⁻¹. cdnsciencepub.com Other bands in the fingerprint region are characteristic of the substituted benzene ring.

UV-Visible Spectroscopy: In a methanolic solution, 3-chlorobenzoic acid exhibits absorption maxima (λmax) that indicate electronic transitions within the molecule. orientjchem.orgmdpi.com Studies have reported λmax values at approximately 230 nm and 284 nm when measured in alcohol. nih.gov The UV spectrum can be used for quantitative analysis, for instance, by measuring absorbance at 230 nm to monitor its degradation. researchgate.net

Interactive Data Table: Spectroscopic Data for 3-Chlorobenzoic Acid

| Technique | Solvent/Medium | Characteristic Peaks/Absorption Maxima (λmax) | Reference(s) |

|---|---|---|---|

| IR | KBr disc/Nujol mull | Bands characteristic of C=O and O-H stretching | chemicalbook.comcdnsciencepub.com |

| UV-Vis | Alcohol | 230 nm, 284 nm | nih.gov |

| UV-Vis | Methanol | Used for quantification at 230 nm | researchgate.net |

Chromatographic Separation Methods

Chromatographic techniques are essential for separating 3-chlorobenzoate from complex mixtures, enabling its accurate quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of 3-chlorobenzoate. nih.gov A common approach is reverse-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. nih.govsielc.com The mobile phase often consists of a mixture of acetonitrile, water, and an acid such as phosphoric acid or formic acid for MS compatibility. sielc.com Detection is typically performed using a UV detector, with the wavelength set to a value where 3-chlorobenzoate absorbs strongly, such as 190 nm. nih.gov This method is scalable and can be adapted for fast UPLC applications. sielc.com

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of 3-chlorobenzoate, often requiring derivatization to increase its volatility. oup.com The compound is typically converted to a more volatile ester, such as a methyl ester, before analysis. oup.com Separation is achieved on a capillary column, and detection can be performed using a flame ionization detector (FID) or a mass spectrometer (GC-MS). epa.gov GC has been used to determine the purity of 3-chlorobenzoic acid and to analyze for its presence in environmental samples. researchgate.netvwr.com For instance, the analysis of the benzyl (B1604629) ester of 3-chlorobenzoic acid has been reported using a non-polar SE-30 capillary column. nist.gov

Interactive Data Table: Chromatographic Methods for 3-Chlorobenzoate Analysis

| Technique | Column Type | Mobile/Carrier Phase | Detection Method | Reference(s) |

|---|---|---|---|---|

| HPLC | Reverse-phase (e.g., C18) | Acetonitrile/Water/Acid | UV (e.g., 190 nm) | nih.govsielc.com |

| GC | Capillary (e.g., SE-30) | Inert gas (e.g., Helium) | FID, MS | epa.govnist.gov |

Integrated Analytical Approaches for Environmental Monitoring and Degradation Studies

The comprehensive analysis of 3-chlorobenzoate in complex environmental matrices and the elucidation of its degradation pathways necessitate the use of integrated analytical approaches. These "hyphenated techniques" combine the separation power of chromatography with the identification capabilities of spectroscopy, providing a level of detail that single methods cannot achieve. chromatographytoday.comnih.govyoutube.com This integration is crucial for solving complex analytical problems, from tracking pollutant fate in ecosystems to understanding the biochemical mechanisms of its breakdown. chromatographytoday.comnih.gov The primary advantage of these combined methods is the ability to simultaneously separate, identify, and quantify the target compound and its metabolites, even at trace levels. nih.govyoutube.comajpaonline.com

For environmental monitoring and degradation studies of 3-chlorobenzoate, the most common and powerful integrated approach involves coupling a separation technique, typically high-performance liquid chromatography (HPLC), with one or more spectroscopic detectors. nih.govnih.govtandfonline.com HPLC is highly effective at separating 3-chlorobenzoate from other compounds present in environmental samples like soil or water, or from metabolites in a culture medium. nih.govasm.orgnih.gov When coupled with a UV detector, HPLC allows for the accurate quantification of 3-chlorobenzoate concentrations over time. nih.govasm.org

For more definitive identification and structural elucidation of degradation products, HPLC is often hyphenated with mass spectrometry (MS) or tandem mass spectrometry (MS/MS). nih.govtandfonline.comresearchgate.net This combination, particularly HPLC-MS/MS, is a powerful tool for both qualitative and quantitative analysis. tandfonline.com It allows for the identification of transient intermediates formed during microbial or photocatalytic degradation processes. tandfonline.comresearchgate.net For instance, in studies of bacterial degradation, HPLC-MS has been used to identify key metabolites such as chloro-cis,cis-muconate and maleylacetate, which helps to map the specific biochemical pathway, such as the chlorocatechol ortho-cleavage pathway. researchgate.net

The following tables summarize the application of these integrated techniques in research settings.

Table 1: Integrated Analytical Methods for 3-Chlorobenzoate Analysis

| Analytical Approach | Separation Technique | Detection/Identification Technique(s) | Application | Matrix | Reference(s) |

|---|---|---|---|---|---|

| HPLC-UV | High-Performance Liquid Chromatography (HPLC) | UV-Vis Detector | Quantification of 3-CBA degradation over time. | Bacterial Culture, Mineral Medium | nih.govasm.org |

| HPLC-DAD | High-Performance Liquid Chromatography (HPLC) | Diode Array Detector (DAD) | Detection of 3-CBA and transient metabolites. | Culture Medium | asm.org |

| HPLC-MS | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) | Identification of degradation metabolites (e.g., chloro-cis,cis-muconate, maleylacetate). | Bacterial Culture | researchgate.net |

| HPLC-MS/MS & IC | High-Performance Liquid Chromatography (HPLC) & Ion Chromatography (IC) | Tandem Mass Spectrometry (MS/MS) | Qualitative and quantitative analysis of 3-CBA and its degradation intermediates (oxidative and reductive). | Anoxic Water | tandfonline.com |

| GC-MS | Gas Chromatography (GC) | Mass Spectrometry (MS) | General technique for identification and quantification of volatile and semi-volatile organic compounds in environmental samples. | Environmental Samples | nih.govrsc.org |

Table 2: Example of Microbial Degradation Monitoring of 3-Chlorobenzoate This table illustrates typical findings from a study where bacteria are used to degrade 3-chlorobenzoate, monitored using an integrated HPLC-MS approach.

| Time (Hours) | 3-Chlorobenzoate Concentration (mM) | Key Identified Metabolites | Degradation Pathway Implication | Reference(s) |

| 0 | 5.0 | None detected | - | nih.govresearchgate.net |

| 8 | 4.1 | Chloro-cis,cis-muconate | Initial enzymatic attack on the aromatic ring | nih.govresearchgate.net |

| 16 | 2.5 | Chloro-cis,cis-muconate, Maleylacetate | Progression through the cleavage pathway | nih.govresearchgate.net |

| 20 | 1.0 | Maleylacetate | Near-complete conversion of initial intermediates | researchgate.net |

| 28 | < 0.1 | Trace levels | Successful degradation of the parent compound | researchgate.net |

These integrated methodologies provide the robust and detailed data necessary to evaluate the environmental fate of 3-chlorobenzoate and to develop and optimize remediation technologies. nih.gov By combining separation with specific detection, researchers can move beyond simple concentration measurements to a more holistic understanding of the transformation processes. nih.gov

Computational Chemistry and Theoretical Modeling of 3 Chlorobenzoate Behavior

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, are employed to compute the electronic structure and properties of molecules. For 3-chlorobenzoate (B1228886), these calculations reveal fundamental characteristics of the anion that govern its chemical behavior.

Ab initio and Density Functional Theory (DFT) methods are at the forefront of computational studies on the 3-chlorobenzoate anion and its parent acid. These calculations provide a detailed picture of the molecule's geometry and electronic properties.

Structural and conformational studies of related compounds, such as methyl 3-chlorobenzoate, have been performed using gas-phase electron diffraction combined with ab initio molecular orbital calculations to determine its precise geometry in the gas phase. kitasato-u.ac.jp For 3-chlorobenzoic acid, DFT and Hartree-Fock (HF) methods with basis sets like 6-311+G(d,p) have been used to optimize the molecular geometry, evaluating parameters such as bond lengths and angles. researchgate.net For instance, one study calculated the C1-C11 bond length to be 1.493 Å. researchgate.net

DFT studies are also crucial for understanding the reactivity of 3-chlorobenzoate. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps to evaluate electronic properties. mdpi.comresearchgate.net The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity. researchgate.net Molecular Electrostatic Potential (MEP) analysis is another technique used to predict reactive sites for electrophilic and nucleophilic attack by mapping the electron density. researchgate.netmdpi.comresearchgate.net Regions of negative potential (typically red or yellow) indicate sites prone to electrophilic attack, such as around the carboxylate oxygen atoms, while positive regions (blue) are susceptible to nucleophilic attack. researchgate.net

Further calculations of reactivity descriptors such as chemical hardness (η), chemical potential (μ), and global electrophilicity (ω) provide quantitative measures of the molecule's stability and reactivity. researchgate.net

| Computational Method | Basis Set | Calculated Property | Compound Studied | Finding |

|---|---|---|---|---|

| DFT (B3LYP, LSDA, etc.) | 6-311+G(d,p) | Optimized Geometry | 3-Chlorobenzoic Acid | Provides theoretical bond lengths and angles for the ground state. researchgate.net |

| DFT | N/A | Frontier Molecular Orbitals (HOMO-LUMO) | 3-Chlorobenzoic Acid Derivatives | Evaluates electronic properties and reactivity. mdpi.comresearchgate.net |

| DFT | N/A | Molecular Electrostatic Potential (MEP) | 3-Chlorobenzoic Acid Derivatives | Predicts sites for electrophilic and nucleophilic reactions. mdpi.comresearchgate.net |

| Ab Initio / Gas Electron Diffraction | N/A | Molecular Structure | Methyl 3-chlorobenzoate | Determined gas-phase structure and conformation. kitasato-u.ac.jp |

Quantum chemical calculations are instrumental in predicting spectroscopic data, which can then be compared with experimental results for validation. For 3-chlorobenzoic acid, methods like HF and DFT have been used to calculate fundamental vibrational frequencies for FT-IR and FT-Raman spectra. researchgate.net The calculated theoretical wavenumbers are often scaled to achieve better agreement with experimental values, providing detailed assignments for the vibrational modes of the molecule. researchgate.net

These computational methods can also model reaction pathways, such as those involved in the degradation of 3-chlorobenzoate. nih.govresearchgate.net Theoretical studies can map the potential energy surfaces for fragmentation or reaction with other species, like radicals. acs.org For example, in the degradation of chlorobenzoic acids by advanced oxidation processes, DFT calculations can determine the activation energies (ΔE⁰,≠) for reactions with hydroxyl (•OH) or chlorine-containing radicals (•ClO, •Cl). nih.gov Such calculations can distinguish between different mechanisms, like H-abstraction versus radical addition, and identify the most energetically favorable pathways. nih.gov Studies on the biodegradation of 3-chlorobenzoate have identified metabolites like chloro-cis,cis-muconate and maleylacetate (B1240894), and theoretical modeling can help elucidate the enzymatic steps leading to these products. nih.govresearchgate.net

The solid-state structure and properties of materials containing 3-chlorobenzoate are governed by a network of noncovalent interactions. DFT calculations are essential for analyzing these forces, which include hydrogen bonding, halogen bonding, and van der Waals interactions. mdpi.comnih.gov

In co-crystals containing 3-chlorobenzoic acid, hydrogen bonds often form between the carboxylic acid group and a suitable acceptor. mdpi.comrsc.org Halogen bonds, which are interactions involving the chlorine atom as an electrophilic region (known as a σ-hole), can also play a significant role in directing the crystal packing. mdpi.comrsc.org The competition and interplay between hydrogen and halogen bonding can determine the final supramolecular assembly. rsc.org

| Interaction Type | Description | Computational Tool | Relevance to 3-Chlorobenzoate |

|---|---|---|---|

| Hydrogen Bonding | Interaction between a hydrogen atom on the carboxyl group and an electronegative atom (e.g., O, N). | DFT, NCI Analysis | Primary interaction in forming dimers and other supramolecular structures. mdpi.comrsc.org |

| Halogen Bonding | Interaction between the electrophilic region (σ-hole) on the chlorine atom and a nucleophile. | DFT, MEP Analysis | Contributes to crystal packing and can compete with hydrogen bonding. mdpi.comrsc.org |

| Van der Waals | Weak, non-specific forces including London dispersion interactions. | DFT, Hirshfeld Surface Analysis | Contributes to the overall stability of the crystal lattice. nih.gov |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a dynamic view of chemical systems. This approach is particularly useful for studying the behavior of sodium;3-chlorobenzoate in solution.

MD simulations are a primary tool for investigating the solvation of ions. For this compound in an aqueous environment, MD can model how water molecules arrange around the Na⁺ cation and the 3-chlorobenzoate anion. nih.govmdpi.com These simulations provide detailed information on the structure of the solvation shells, the number of water molecules in the immediate vicinity (coordination number), and the strength and lifetime of ion-solvent hydrogen bonds. mdpi.com

Advanced techniques like Quantum Mechanics/Molecular Mechanics (QM/MM) MD simulations can offer higher accuracy by treating the ion and its first solvation shell with quantum mechanics, while the rest of the solvent is modeled classically. mdpi.com Another powerful approach is the three-dimensional molecular theory of solvation (3D-RISM), which can be coupled with MD to calculate solvent distribution functions around the solute, yielding detailed thermodynamic information about the solvation process. nih.gov Such simulations are crucial for understanding properties like solubility, which can be predicted using models like the Abraham solvation model that has been applied to 3-chlorobenzoic acid. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR) Modeling

QSAR and QSPR are computational modeling methods that aim to predict the activity (e.g., toxicity, biodegradability) or properties (e.g., solubility, boiling point) of chemicals based on their molecular structure. wikipedia.orgmeilerlab.org These models establish a mathematical relationship between a set of calculated molecular descriptors and an observed property. wikipedia.org

For a compound like 3-chlorobenzoate, which can be an environmental pollutant, QSAR/QSPR models are valuable for risk assessment. mdpi.com The process involves:

Data Collection : Assembling a training set of diverse molecules with known experimental values for the property of interest.

Descriptor Calculation : Computing a wide range of molecular descriptors for each molecule. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape). nih.govconicet.gov.ar Descriptors can also be derived from quantum chemical calculations. tandfonline.com

Model Development : Using statistical methods like multiple linear regression or machine learning algorithms to build a mathematical equation linking the descriptors to the property. meilerlab.org

Validation : Rigorously testing the model's predictive power on an external set of compounds not used in its development. mdpi.com

While specific QSAR/QSPR models for this compound are not detailed in the literature, general models for predicting the environmental fate and toxicity of organic compounds, including chlorobenzoic acids, are widely developed. tandfonline.com These models use descriptors related to hydrophobicity (logP), electronic properties, and molecular size to predict outcomes like biodegradability or interaction with biological targets. tandfonline.com

Q & A

Q. What synthetic methodologies are used to prepare sodium 3-chlorobenzoate for metallacrown complexes?

Sodium 3-chlorobenzoate is synthesized via reactions involving manganese(II) acetate tetrahydrate, salicylhydroxamic acid (shi), and 3-chlorobenzoic acid in a dimethylformamide (DMF) solvent system. The process includes ligand coordination to MnIII ions, followed by sodium ion incorporation to balance charge. Critical steps include stoichiometric control of reactants (e.g., 3-chlorobenzoic acid:Mn ratio) and crystallization under controlled solvent evaporation .

Q. Which bacterial strains are known to degrade 3-chlorobenzoate, and what are their primary metabolic pathways?

Strains like Pseudomonas sp. B13, Alcaligenes eutrophus JMP134, and Rhodopseudomonas palustris DCP3 degrade 3-chlorobenzoate via modified ortho-pathways or reductive dehalogenation. Key enzymes include 3-chlorobenzoate 1,2-dioxygenase, which cleaves the aromatic ring, and dehalogenases that remove chlorine substituents. Anaerobic phototrophic degradation by R. palustris involves dechlorination to benzoate .

Q. How can researchers analyze the structural stability of sodium 3-chlorobenzoate in coordination complexes?

X-ray crystallography and SHAPE 2.1 software are used to evaluate coordination geometry. For example, the seven-coordinate Na+ ion in metallacrown complexes exhibits distortions (CShM >3.0) due to planar oxime oxygen atoms from the metallacrown framework. Comparative CShM values (e.g., capped octahedron: 3.683 vs. capped trigonal prism: 3.798) highlight challenges in unambiguous geometry assignment .

Advanced Research Questions

Q. How do enzyme-substrate interactions differ between benzoate and 3-chlorobenzoate in microbial systems?

Rhodococcus opacus 1CP exhibits distinct kinetics: benzoate 1,2-dioxygenase shows negative cooperativity with 3-chlorobenzoate, while 3-chlorobenzoate transport involves two independent systems. Competitive binding assays and immobilized cell biosensors can quantify substrate affinity (e.g., higher affinity for benzoate) and allosteric effects .

Q. What genetic strategies enhance 3-chlorobenzoate degradation efficiency in non-native bacterial hosts?

Chromosomal integration of the tcb gene cluster (encoding chlorocatechol degradation) into Pseudomonas putida enables growth on 3-chlorobenzoate. Gene dosage studies show multi-copy integration improves substrate utilization, though single-copy strains require adaptive evolution for detectable activity. Southern blot and RT-PCR validate gene expression levels .

Q. How do mixed microbial cultures overcome metabolic bottlenecks during co-degradation of 3-chlorobenzoate and phenolic compounds?

Defined consortia (e.g., Pseudomonas aeruginosa + Pseudomonas sp.) leverage cross-feeding: one strain degrades 3-chlorobenzoate to intermediates (e.g., chlorocatechol), which a second strain further metabolizes. Batch culture experiments with substrate pairing (e.g., 3-chlorobenzoate + phenol) and metabolite profiling (HPLC/MS) optimize degradation efficiency .

Q. What experimental approaches resolve contradictions in coordination geometry assignments for sodium 3-chlorobenzoate complexes?

Discrepancies in SHAPE analysis (e.g., capped octahedron vs. trigonal prism) require complementary techniques:

- Extended X-ray absorption fine structure (EXAFS) to quantify bond distances.

- DFT calculations to model electronic effects.

- Temperature-dependent crystallography to assess dynamic distortions .

Q. How does the coordination environment of sodium ions influence metallacrown complex reactivity?

The rigid, planar oxime oxygen arrangement in the metallacrown cavity induces Jahn-Teller distortions in MnIII ions, elongating axial bonds. This geometry enhances Lewis acidity, enabling catalytic applications. Electrochemical studies (cyclic voltammetry) correlate coordination distortion with redox potential shifts .

Methodological Considerations

Q. What controls should be included in microbial degradation experiments to validate 3-chlorobenzoate metabolism?

Q. How can researchers distinguish between biotic and abiotic degradation pathways in environmental samples?

Isotopic labeling (e.g., ¹³C-3-chlorobenzoate) tracks incorporation into biomass (biotic) vs. CO₂ (abiotic photolysis). Metagenomic sequencing identifies functional genes (e.g., cbaABC for dehalogenation), while stable isotope probing (SIP) links activity to specific microbial taxa .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.